4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one, also known as a derivative of chromen-2-one, is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a hydroxyphenyl group, a methoxy group, and a phenyl group attached to a chromen-2-one core. Its molecular formula is , and it has garnered interest in various fields of scientific research due to its promising pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
The compound is synthesized through various chemical methods, which are optimized for both laboratory and industrial production. Its applications span medicinal chemistry and materials science, making it a subject of ongoing research.
4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This classification highlights its relevance in pharmacology and organic synthesis.
The synthesis of 4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one typically involves the condensation of specific starting materials under controlled conditions. One common method includes:
This method can be adapted for industrial scale-up using continuous flow reactors and automated systems to ensure high yield and purity .
The reaction conditions typically involve:
The molecular structure of 4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one can be represented by the following data:
Property | Data |
---|---|
CAS Number | 33257-83-9 |
Molecular Formula | |
Molecular Weight | 344.4 g/mol |
IUPAC Name | 4-(4-hydroxyphenyl)-7-methoxy-3-phenylchromen-2-one |
InChI | InChI=1S/C22H16O4/c1-25... |
InChI Key | GCVBTSKNEVRIFZ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-benzopyran-2-one can undergo various chemical reactions:
These reactions require careful control of conditions such as temperature, pressure, and solvent choice to optimize yields and selectivity.
The mechanism of action for 4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-benzopyran-2-one involves several pathways:
These mechanisms underline its potential as a therapeutic agent in various diseases.
The compound exhibits distinct physical properties that include:
The chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications .
4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-benzopyran-2-one has several scientific applications:
The ongoing research into this compound highlights its versatility and potential impact in medicinal chemistry.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: